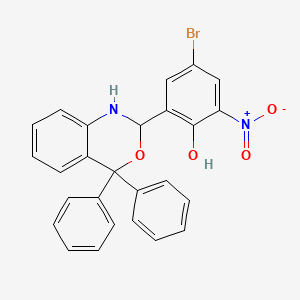![molecular formula C29H35NO4 B4298372 N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298372.png)
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide
Overview
Description
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the modulation of various physiological processes such as pain, inflammation, and appetite. N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide has also been shown to have a high binding affinity for the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammatory conditions. N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide has also been shown to have an appetite-stimulating effect, which could be beneficial in the treatment of cachexia and other conditions associated with weight loss.
Advantages and Limitations for Lab Experiments
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide has several advantages as a research tool. It has a high affinity for the CB1 and CB2 receptors, which makes it a potent agonist. It is also stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide in lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its high potency and affinity for the CB1 receptor may lead to unwanted side effects.
Future Directions
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide. It could be further studied for its potential therapeutic properties in the treatment of chronic pain and inflammatory conditions. It could also be studied for its potential use as an appetite stimulant in the treatment of cachexia and other conditions associated with weight loss. Additionally, further research could be conducted to better understand the long-term effects of N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide and its potential for abuse.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes such as pain, inflammation, and appetite.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO4/c1-4-26(29-15-18-11-19(16-29)13-20(12-18)17-29)30-28(32)22-7-5-21(6-8-22)27(31)24-14-23(33-2)9-10-25(24)34-3/h5-10,14,18-20,26H,4,11-13,15-17H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHFGVORAVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)C(=O)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)-3-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4298308.png)

![3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298316.png)
![3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298322.png)
![3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298325.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4298335.png)
![N-(3-chlorophenyl)-3-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4298341.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298347.png)
![ethyl 2-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B4298362.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4298384.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4298385.png)
![isopropyl 4-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4298392.png)
![N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4298395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298400.png)